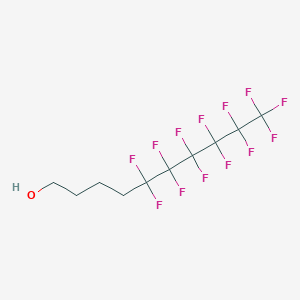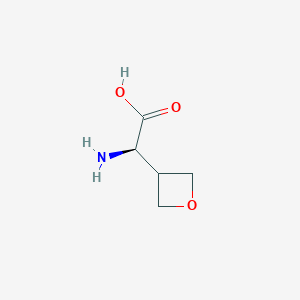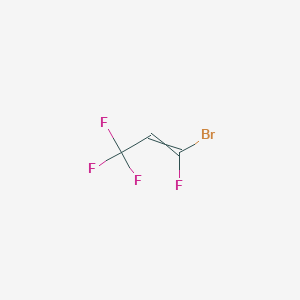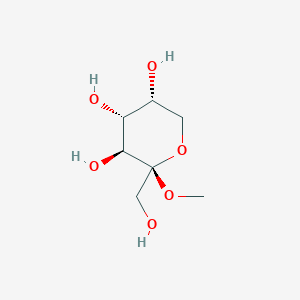
Methyl beta-d-fructopyranoside
描述
Methyl beta-d-fructopyranoside is a chemical compound with the molecular formula C7H14O6. It is a methylated derivative of fructose, specifically in its pyranose form. This compound is known for its role in various biochemical and industrial applications due to its unique structural and chemical properties.
作用机制
Target of Action
Methyl β-D-fructopyranoside is a glycoside that is made up of a pyranose ring and the sugar D-fructose
Mode of Action
The molecule is stable because of its hydrogen bonds, which are formed between the oxygen atom of the hydroxyl group and the hydrogen atom of the methyl group . Methyl β-D-fructopyranoside has two chiral centers, so it can exist as two enantiomers . The most common form is D- (+)-methyl β-d-fructopyranoside, which has a configuration of R (right) and S (left) .
Biochemical Pathways
It’s known that glycosides like methyl β-d-fructopyranoside can participate in various organic synthesis reactions .
Pharmacokinetics
Its molecular weight is 19418 g/mol , which could influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that the compound forms bilayers involving a complex hydrogen-bonding pattern of five independent hydrogen bonds .
Action Environment
It’s known that the compound is stable and can be stored at 2°c - 8°c .
生化分析
Biochemical Properties
Methyl b-D-fructopyranoside plays a crucial role in biochemical reactions, particularly in carbohydrate metabolism. It interacts with several enzymes, including fructokinase and hexokinase, which are involved in the phosphorylation of fructose. These interactions facilitate the conversion of Methyl b-D-fructopyranoside into fructose-6-phosphate, an essential intermediate in glycolysis and the pentose phosphate pathway. Additionally, Methyl b-D-fructopyranoside can act as a substrate for glycosidases, which hydrolyze the glycosidic bond to release fructose .
Cellular Effects
Methyl b-D-fructopyranoside influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules such as protein kinase A (PKA) and protein kinase C (PKC), which play vital roles in regulating cellular responses to external stimuli. Furthermore, Methyl b-D-fructopyranoside can affect gene expression by altering the transcriptional activity of specific genes involved in carbohydrate metabolism and energy production .
Molecular Mechanism
The molecular mechanism of Methyl b-D-fructopyranoside involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. For instance, Methyl b-D-fructopyranoside can inhibit the activity of certain glycosidases, thereby preventing the hydrolysis of glycosidic bonds. Conversely, it can activate enzymes such as fructokinase, enhancing the phosphorylation of fructose. These interactions result in changes in gene expression and metabolic flux, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl b-D-fructopyranoside can vary over time. The compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that Methyl b-D-fructopyranoside can have sustained effects on cellular function, including alterations in metabolic pathways and gene expression. These effects are often dose-dependent and can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Methyl b-D-fructopyranoside in animal models are dose-dependent. At low doses, the compound can enhance metabolic activity and improve energy production. At high doses, it may exhibit toxic effects, including disruption of cellular homeostasis and induction of oxidative stress. Studies have shown that there is a threshold dose beyond which the adverse effects of Methyl b-D-fructopyranoside become significant, highlighting the importance of careful dosage regulation in experimental settings .
Metabolic Pathways
Methyl b-D-fructopyranoside is involved in several metabolic pathways, including glycolysis and the pentose phosphate pathway. It interacts with enzymes such as fructokinase and hexokinase, facilitating its conversion into fructose-6-phosphate. This intermediate is then further metabolized to generate energy and produce essential biomolecules. Additionally, Methyl b-D-fructopyranoside can influence metabolic flux by modulating the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, Methyl b-D-fructopyranoside is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can exert its biochemical effects. The distribution of Methyl b-D-fructopyranoside within tissues is influenced by factors such as tissue type and metabolic activity. In some cases, the compound may accumulate in specific cellular compartments, affecting its localization and function .
Subcellular Localization
The subcellular localization of Methyl b-D-fructopyranoside is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it participates in metabolic reactions. It can also be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localization patterns are essential for the proper functioning of Methyl b-D-fructopyranoside in cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: Methyl beta-d-fructopyranoside can be synthesized through the reaction of fructose with methyl bromide. The process involves dissolving fructose in a suitable solvent, followed by the addition of methyl bromide. The reaction mixture is then heated for a specific period, leading to the formation of this compound, which can be isolated through crystallization or other separation techniques .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced separation and purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions: Methyl beta-d-fructopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Methyl beta-d-fructopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: This compound is utilized in studies related to carbohydrate metabolism and enzyme activity.
Medicine: It serves as a model compound in drug development and pharmacological research.
相似化合物的比较
- Methyl beta-d-fructofuranoside
- Methyl alpha-d-fructofuranoside
- Beta-d-fructofuranosyl-(2,1)-beta-d-fructofuranose
Comparison: Methyl beta-d-fructopyranoside is unique due to its pyranose form, which distinguishes it from its furanose counterparts. This structural difference influences its reactivity and the types of reactions it undergoes. Additionally, the pyranose form may have different biological activities and industrial applications compared to the furanose forms .
属性
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7(3-8)6(11)5(10)4(9)2-13-7/h4-6,8-11H,2-3H2,1H3/t4-,5-,6+,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKXYJAUJLWHFF-MVIOUDGNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C(C(C(CO1)O)O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@]1([C@H]([C@@H]([C@@H](CO1)O)O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


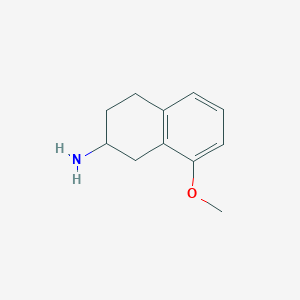
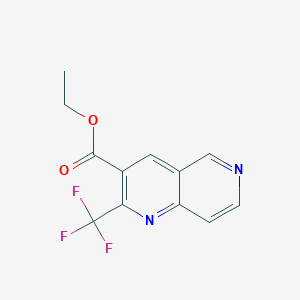
![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)oxy]thiophene-2-carboxylate](/img/structure/B3041850.png)

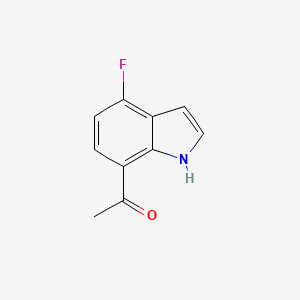
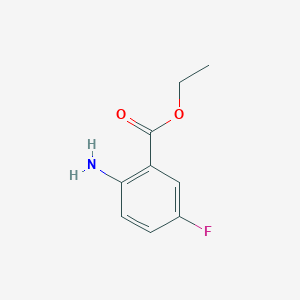


![4-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B3041857.png)
![2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B3041858.png)
